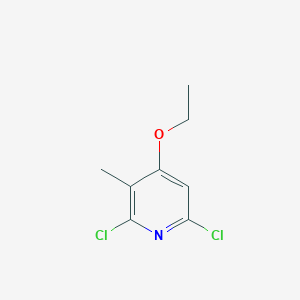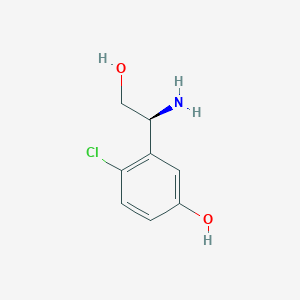
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-cyclobutylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-cyclobutylpropanoic acid is a complex organic compound with a molecular formula of C14H23NO4 It is characterized by the presence of an azetidine ring, a cyclobutyl group, and a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-cyclobutylpropanoic acid typically involves multiple steps The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into simpler forms.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the cyclobutyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-cyclobutylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and cyclobutyl group play crucial roles in binding to these targets, while the Boc group can be removed to activate the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound shares the azetidine ring and Boc group but lacks the cyclobutyl and propanoic acid moieties.
2-(1-(tert-Butoxycarbonyl)azetidin-3-ylidene)acetic acid: Similar in structure but with a different arrangement of functional groups.
Uniqueness
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-cyclobutylpropanoic acid is unique due to the presence of both the cyclobutyl group and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research applications.
属性
分子式 |
C15H25NO4 |
|---|---|
分子量 |
283.36 g/mol |
IUPAC 名称 |
3-cyclobutyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11(9-16)12(13(17)18)7-10-5-4-6-10/h10-12H,4-9H2,1-3H3,(H,17,18) |
InChI 键 |
KVPHNBWAXQOHRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CC2CCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)





